molecular formula C14H14BrNO2S B1401464 N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide CAS No. 105938-45-2

N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide

Cat. No.: B1401464
CAS No.: 105938-45-2
M. Wt: 340.24 g/mol
InChI Key: AQBZIKRSLZYRND-UHFFFAOYSA-N
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Description

Structural Overview of N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide

This compound possesses a distinctive molecular architecture that exemplifies the sophisticated design principles underlying modern pharmaceutical compounds. The molecule consists of a benzenesulfonamide core connected via an ethyl spacer to a para-brominated phenyl ring, creating a structure with both rigidity and flexibility. The sulfonamide functional group serves as the primary pharmacophore, featuring the characteristic sulfur-nitrogen bond that has proven essential for biological activity across numerous therapeutic applications. The bromine atom positioned at the para position of the terminal phenyl ring significantly influences the compound's electronic properties and potential for further chemical modifications.

The compound's three-dimensional conformation allows for multiple conformational states due to the flexible ethyl linker connecting the two aromatic systems. This conformational flexibility enables the molecule to adopt various spatial arrangements, potentially facilitating interactions with different biological targets. The presence of the bromine substituent not only affects the compound's lipophilicity but also serves as a versatile handle for cross-coupling reactions and other synthetic transformations. The sulfonamide nitrogen can participate in hydrogen bonding interactions, while the aromatic rings provide opportunities for pi-pi stacking and hydrophobic interactions with target proteins.

Spectroscopic analysis reveals characteristic features consistent with the proposed structure, including distinct aromatic proton signals in nuclear magnetic resonance spectroscopy and specific vibrational frequencies in infrared spectroscopy corresponding to the sulfonamide functionality. The molecular weight of 340.235 grams per mole and the chemical identifier CAS 3609-88-9 provide unambiguous identification of this specific structural variant among related sulfonamide derivatives. The compound's solubility profile and physical properties reflect the balance between hydrophilic sulfonamide character and lipophilic aromatic systems, making it suitable for various biological applications.

Property Value Source
Molecular Formula C14H14BrNO2S
Molecular Weight 340.235 g/mol
CAS Number 3609-88-9
Monoisotopic Mass 338.992862

Historical Development of Sulfonamide Derivatives

The development of sulfonamide derivatives represents one of the most significant advances in twentieth-century medicinal chemistry, fundamentally transforming the treatment of bacterial infections and establishing the foundation for modern antimicrobial therapy. Sulfonamide drugs emerged as the first broadly effective antibacterials to be used systemically, paving the way for the antibiotic revolution in medicine and saving countless lives before the widespread adoption of penicillin and other natural antibiotics. The discovery of the first sulfonamide, trade-named Prontosil, marked a pivotal moment in pharmaceutical history as it demonstrated that synthetic compounds could effectively combat bacterial infections with remarkable success.

The historical significance of benzenesulfonamide compounds specifically dates back to the late 1930s, when these synthetic antibacterial drugs were first discovered and introduced into clinical practice. The introduction of benzenesulfonamide marked the beginning of the sulfa drug era, launching a revolution in the treatment of bacterial infections and establishing the sulfonamide functional group as a privileged structure in medicinal chemistry. The mechanism of action, involving inhibition of bacterial folate synthesis through competitive inhibition of dihydropteroate synthase, provided a rational basis for drug design and development that continues to influence pharmaceutical research today.

The evolution of sulfonamide chemistry has expanded far beyond its original antimicrobial applications to encompass a diverse array of therapeutic targets and chemical applications. In drug synthesis, the N-acyl sulfonamide moiety has emerged as an important feature for biological activity, with many bioactive natural products and medical molecules incorporating N-acylsulfonamide structural motifs. The versatility of the sulfonamide scaffold has enabled its incorporation into drugs for Alzheimer's disease, transfer ribonucleic acid synthesis inhibition, antibacterial activity, angiotensin II antagonists, and prostaglandin F1α sulfonamides for potential osteoporosis treatment. This broad therapeutic utility demonstrates the enduring value of sulfonamide chemistry in modern pharmaceutical development.

Contemporary research continues to explore novel sulfonamide derivatives, with particular emphasis on structural modifications that enhance selectivity, potency, and therapeutic index. The development of compounds like this compound represents the ongoing evolution of this chemical class, incorporating modern synthetic strategies and structure-activity relationship insights to create more sophisticated molecular tools for biological research and potential therapeutic applications.

Significance in Medicinal and Organic Chemistry

This compound occupies a prominent position in medicinal chemistry due to its unique structural features that enable diverse biological interactions and synthetic transformations. The compound serves as both a research tool for understanding sulfonamide pharmacology and a valuable intermediate for synthesizing more complex pharmaceutical molecules. Its significance extends beyond traditional antimicrobial applications to encompass enzyme inhibition, receptor modulation, and chemical biology applications that leverage the distinctive properties of the sulfonamide functional group combined with the brominated aromatic system.

The medicinal relevance of this compound class is demonstrated by the continued investigation of carbonic anhydrase inhibition and other enzyme targets where sulfonamide derivatives have shown promising activity. The structural flexibility provided by the ethyl linker allows for optimization of binding interactions with various biological targets, while the bromine substituent offers opportunities for fine-tuning electronic properties and introducing additional pharmacophoric elements. Research has shown that benzenesulfonamide derivatives can function as selective enzyme inhibitors, with specific structural modifications enabling targeted biological effects.

In organic chemistry, this compound serves as a versatile synthetic intermediate that facilitates the construction of more complex molecular architectures. The bromine atom provides a convenient handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aromatic and aliphatic substituents to create libraries of related compounds for structure-activity relationship studies. The sulfonamide nitrogen can be further modified through acylation or alkylation reactions, expanding the chemical space accessible from this core structure.

The compound's utility in chemical biology stems from its ability to serve as a molecular probe for studying protein-ligand interactions and cellular processes. The combination of aromatic systems provides opportunities for fluorescent labeling or other chemical modifications that enable tracking and visualization in biological systems. Contemporary synthetic strategies have demonstrated the successful preparation of novel benzenesulfonamide-bearing functionalized compounds through carefully designed reaction sequences that preserve the integrity of the sulfonamide functionality while introducing additional complexity.

Properties

IUPAC Name

N-[2-(4-bromophenyl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c15-13-8-6-12(7-9-13)10-11-16-19(17,18)14-4-2-1-3-5-14/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBZIKRSLZYRND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60762117
Record name N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60762117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105938-45-2
Record name N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60762117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorosulfonation and Amine Coupling Route

This classical approach involves the chlorosulfonation of a suitable aromatic precursor followed by reaction with the amine.

Stepwise Procedure:

  • Chlorosulfonation of Aromatic Compound:

    • The aromatic ring (e.g., benzenesulfonic acid or a substituted benzene) is treated with chlorosulfonic acid (ClSO3H) at low temperature (0–45 °C) to introduce the sulfonyl chloride group.
    • This step yields the sulfonyl chloride intermediate, which is highly reactive.
  • Coupling with 2-(4-Bromophenyl)ethylamine:

    • The sulfonyl chloride intermediate is reacted with 2-(4-bromophenyl)ethylamine in the presence of a base such as triethylamine or ammonia.
    • The nucleophilic amine attacks the sulfonyl chloride to form the sulfonamide bond.
    • Reaction conditions are typically mild (0–30 °C) to avoid side reactions.
  • Purification:

    • The crude product is purified by crystallization or column chromatography.
    • Solvent removal under reduced pressure and washing with water/brine removes impurities.

Research Example:
A patent process for a related sulfonamide involved chlorosulfonation of an amide followed by ammonia treatment to yield the sulfonamide in good yield and purity, indicating the feasibility of this approach for N-[2-(4-bromophenyl)ethyl]benzenesulfonamide synthesis.

Direct Sulfonylation Using Sulfonyl Chlorides

An alternative preparation method involves direct sulfonylation of the amine using benzenesulfonyl chloride derivatives.

Procedure:

  • 2-(4-Bromophenyl)ethylamine is reacted with benzenesulfonyl chloride in an organic solvent such as dichloromethane or DMF.
  • The reaction is carried out at low temperature (0–5 °C) initially, then allowed to warm to room temperature.
  • A base such as triethylamine or N,N-diisopropylethylamine (DIPEA) is used to neutralize the hydrochloric acid formed.
  • The reaction mixture is stirred under inert atmosphere (nitrogen) for 2–24 hours.
  • The product is isolated by aqueous workup and purified by column chromatography.

Supporting Literature:
Recent sulfonamide syntheses involving substituted sulfonyl chlorides and amines have been successfully performed under these conditions, yielding high purity compounds after chromatographic purification.

Multi-step Synthesis via Intermediates

In some cases, the synthesis involves preparing intermediates such as 4-bromophenylacetic acid derivatives or protected amines.

Typical Steps:

  • Preparation of methyl p-bromophenylacetate by esterification of p-bromophenylacetic acid with methanol and a solid acid catalyst.
  • Conversion of the ester to an intermediate amine or amide by reaction with sodium methoxide and dimethyl carbonate.
  • Introduction of sulfonamide group by reaction with sulfonyl chlorides or chlorosulfonation followed by amine treatment.
  • Final deprotection or purification steps.

Example:
A patent describes a multi-step synthesis involving esterification, amidation, and chlorosulfonation steps to prepare bromophenyl-substituted sulfonamide intermediates with high yields and purity.

Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Chlorosulfonation Chlorosulfonic acid, 0–45 °C Introduces sulfonyl chloride group
Amine coupling 2-(4-Bromophenyl)ethylamine, base (Et3N) Room temperature, inert atmosphere
Esterification (if used) Methanol, solid acid catalyst, reflux Catalyst recyclable, avoids waste
Purification Column chromatography, crystallization Removes impurities, obtains high purity

Yields and Purity

  • Reported yields for sulfonamide formation via sulfonyl chloride and amine coupling typically range from 70% to 90%.
  • Purity assessed by HPLC or LC-MS often exceeds 95%, with some reports indicating >99% purity after purification.
  • Reaction times vary from 3 hours to overnight depending on conditions.

Analytical and Characterization Data

  • NMR Spectroscopy: Confirms sulfonamide formation by characteristic chemical shifts of aromatic protons and ethyl linker.
  • LC-MS: Molecular ion peaks corresponding to this compound confirm molecular weight.
  • IR Spectroscopy: Sulfonamide S=O stretching bands typically appear around 1150–1350 cm⁻¹.
  • Melting Point: Crystalline sulfonamides show sharp melting points, useful for purity assessment.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages
Chlorosulfonation + Amine Coupling Chlorosulfonation of aromatic → amine reaction High yield, well-established Requires handling corrosive reagents
Direct Sulfonylation Reaction of sulfonyl chloride with amine Mild conditions, straightforward Sulfonyl chloride may be moisture sensitive
Multi-step via Ester/Amide Intermediates Esterification → amidation → sulfonamide formation High purity intermediates More steps, longer synthesis time

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthetic Route Overview

Step Reactants Conditions Product
14-bromophenylethylamine + benzenesulfonyl chlorideBase (triethylamine), solvent (dichloromethane)N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide
2This compoundVarious substitutions (e.g., amines, thiols)Derivatives of this compound

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions such as substitution, oxidation, reduction, and coupling reactions makes it valuable in organic synthesis.

Biological Studies

The compound has been utilized in biological research for studying enzyme inhibition and protein interactions. The bromophenyl group enhances binding affinity to specific molecular targets, which can modulate enzyme activity .

Case Study: Enzyme Inhibition

Recent studies have shown that similar sulfonamide derivatives exhibit significant inhibitory effects on carbonic anhydrase IX (CA IX), a target for cancer therapies. Compounds derived from benzenesulfonamides demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating their potential as therapeutic agents in oncology .

Anticancer Activity

This compound and its derivatives have been evaluated for their anti-proliferative effects against various cancer cell lines. For instance, certain derivatives showed selective inhibition against breast cancer cell lines MDA-MB-231 and MCF-7 with selectivity ratios between 5.5 to 17.5 times compared to normal cells .

Data Table: Anticancer Activity of Derivatives

Compound Cell Line IC50 (μM) Selectivity Ratio
4eMDA-MB-2311.525.5
4gMCF-76.3117.5

Mechanism of Action

The mechanism of action of N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the binding affinity of the compound to its target, while the benzenesulfonamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

  • N-(4-Bromophenyl)benzenesulfonamide (): Lacks the ethyl linker, leading to reduced conformational flexibility. The direct attachment of the bromophenyl group may enhance π-π stacking but reduce steric accessibility compared to the ethyl-linked analog.
  • The additional methyl groups on the sulfonamide benzene ring increase hydrophobicity, which may improve membrane permeability .

Functional Group Modifications

  • N-(2-(4-Bromophenyl)ethyl)-2-methylprop-2-enamide (): Replaces the sulfonamide with an acrylamide group. This compound demonstrated high imprinting factors (2.47–2.50) in MIPs, suggesting that the sulfonamide’s hydrogen-bonding capability in the target compound may offer superior specificity in certain applications .
  • 4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide (): The trifluoroethyl group significantly enhances lipophilicity, which could improve blood-brain barrier penetration compared to the bromophenyl-ethyl analog .

Complex Derivatives with Heterocyclic Moieties

  • 4-Bromo-N-[[4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide (): Incorporates a triazole ring and phenoxyethyl-thio chain, likely targeting enzyme active sites (e.g., carbonic anhydrase). The increased complexity may enhance selectivity but complicates synthesis .
  • This contrasts with the neutral bromophenyl-ethyl derivative .

Table 1: Key Properties of Selected Sulfonamides

Compound Name Molecular Weight Key Substituents Melting Point/Stability Notable Activity
N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide 354.23 g/mol 4-Bromophenyl, ethyl linker Not reported MIP template (IF: 2.47–2.50)
N-(4-Bromophenyl)benzenesulfonamide 292.15 g/mol 4-Bromophenyl Not reported Antimicrobial (hypothesized)
N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide 498.37 g/mol 2-Bromo, dual methyl groups Crystalline solid Structural studies
4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide 254.22 g/mol Trifluoroethyl, amino Soluble in DMSO/MeOH CNS-targeting potential

Biological Activity

N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article will explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a bromophenyl group and a benzenesulfonamide moiety, which contribute to its biological properties. The presence of the bromine atom enhances lipophilicity and binding affinity to various molecular targets, making it a valuable candidate for drug development.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The sulfonamide group is known to participate in hydrogen bonding, while the bromophenyl group can enhance binding affinity. These interactions can modulate the activity of target proteins, leading to various biological effects, including enzyme inhibition and anti-cancer activity .

1. Enzyme Inhibition

Research has demonstrated that this compound exhibits potent inhibitory effects against several carbonic anhydrase (CA) isoforms, particularly CA IX and CA II. The compound showed IC50 values of 10.93–25.06 nM for CA IX and 1.55–3.92 μM for CA II, indicating a remarkable selectivity for CA IX over CA II . This selectivity is crucial for therapeutic applications, as CA IX is often overexpressed in various tumors.

2. Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in breast cancer cell lines (MDA-MB-231), with a significant increase in annexin V-FITC positive cells, indicating effective apoptosis induction . The cellular uptake studies further confirmed its potential as an anticancer agent.

3. Antibacterial and Anti-biofilm Activity

This compound has also been evaluated for its antibacterial properties. It demonstrated significant inhibition of bacterial growth and biofilm formation, which is essential for addressing antibiotic resistance .

Study 1: Enzyme Inhibition Profile

A detailed study evaluated the inhibitory profile of various benzenesulfonamides against human carbonic anhydrases. This compound was among the top candidates exhibiting nanomolar inhibition against multiple isoforms, highlighting its potential as a therapeutic agent targeting tumor-associated carbonic anhydrases .

Study 2: Cardiovascular Effects

Another investigation focused on the cardiovascular effects of related benzenesulfonamides using isolated rat heart models. Results indicated that certain derivatives could significantly affect perfusion pressure and coronary resistance, suggesting potential applications in cardiovascular therapeutics .

Summary of Findings

The biological activity of this compound encompasses a range of effects:

Activity IC50 Value Notes
CA IX Inhibition10.93–25.06 nMHigh selectivity over CA II
CA II Inhibition1.55–3.92 μMLess selective
Induction of ApoptosisSignificant increase in annexin V-FITC positive cellsEffective against MDA-MB-231 cells
Antibacterial ActivitySignificantEffective against biofilm formation

Q & A

Basic Research Question

  • NMR : 1H/13C NMR confirms regiochemistry (e.g., bromine substitution at para position) and purity. Aromatic protons appear at δ 7.2–8.0 ppm, while sulfonamide N–H resonates at δ 5.5–6.0 ppm .
  • IR : S=O stretches (1150–1350 cm⁻¹) and N–H bends (1550–1650 cm⁻¹) validate functional groups .
  • HRMS : Exact mass determination (e.g., m/z 382.9872 for C14H13BrNO2S) confirms molecular formula .

How are structure-activity relationships (SAR) explored for bromophenyl-containing sulfonamides in drug discovery?

Advanced Research Question

  • Substituent variation : Replace bromine with Cl, CF3, or methyl groups to assess electronic effects on target binding .
  • Scaffold hopping : Compare activity with isoindoline-1,3-dione or bipyrimidinyl sulfonamides to identify privileged scaffolds .
  • In silico mutagenesis : Predict the impact of structural modifications using tools like Rosetta .

What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

Basic Research Question

  • Inert atmosphere : Use Schlenk lines or gloveboxes (N2/Ar) for reactions involving hygroscopic amines or sulfonyl chlorides .
  • Drying agents : Molecular sieves (3Å) in solvents prevent hydrolysis .
  • Low-temperature storage : Intermediates are stored at –20°C under desiccation to prevent decomposition .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide
Reactant of Route 2
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N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide

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